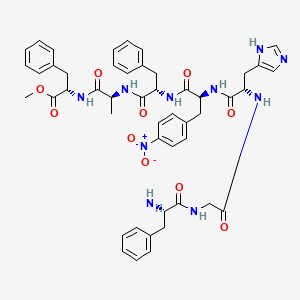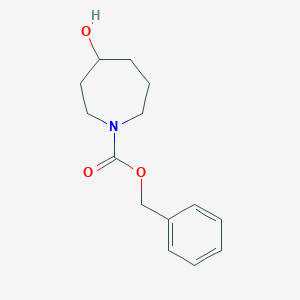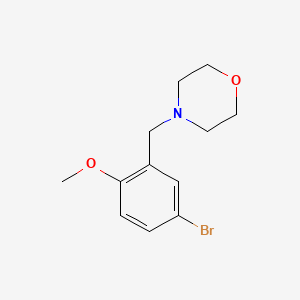
4-(5-Bromo-2-methoxybenzyl)morpholine
Overview
Description
4-(5-Bromo-2-methoxybenzyl)morpholine is a chemical compound with the CAS Number: 7016-14-0 . It has a molecular weight of 286.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2/c1-15-12-3-2-11(13)8-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Evaluation : A study focused on the synthesis of a compound similar to 4-(5-Bromo-2-methoxybenzyl)morpholine, highlighting its potential as a molluscicidal agent. The compound, incorporating a morpholine moiety, demonstrated good biological effects against molluscs (Duan et al., 2014).
Crystal Structure and Synthesis : Research on the synthesis of biodegradable polyesteramides with pendant functional groups included morpholine derivatives. These compounds were synthesized with varying functional groups, demonstrating the flexibility of morpholine in chemical synthesis (Veld et al., 1992).
Medicinal Chemistry and Pharmaceutical Applications
Total Synthesis of Morphine : A study elaborated on the synthesis of morphine intermediates using morpholine derivatives, underlining the role of morpholine in complex organic syntheses relevant to pharmaceutical applications (Meuzelaar et al., 1999).
Antioxidant Activities : Bromophenols with nitrogen-containing structures, similar to 4-(5-Bromo-2-methoxybenzyl)morpholine, were isolated from marine algae and exhibited significant antioxidant activities. This indicates the potential of such compounds in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).
Novel Synthetic Methods and Compound Derivatives
Novel Synthesis Methods : Research on novel synthesis methods for cis-3,5-disubstituted morpholine derivatives highlighted the versatility of morpholine in creating new chemical structures, useful in various scientific applications (D’hooghe et al., 2006).
Derivatives Synthesis and Evaluation : Synthesis and evaluation of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles incorporating morpholine demonstrated the compound's potential in antitubercular activity, further emphasizing the importance of morpholine derivatives in medicinal chemistry (Badiger & Khazi, 2013).
Safety And Hazards
properties
IUPAC Name |
4-[(5-bromo-2-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-12-3-2-11(13)8-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVFKRPIMKZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-methoxybenzyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



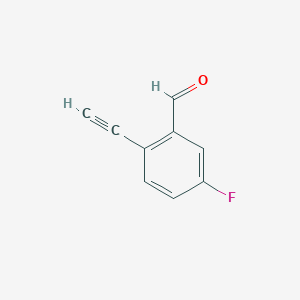
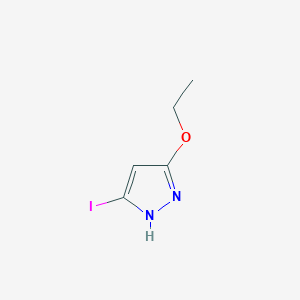
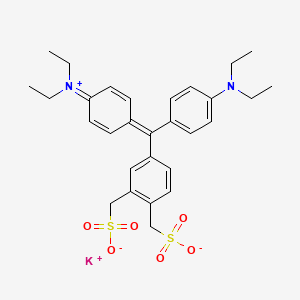
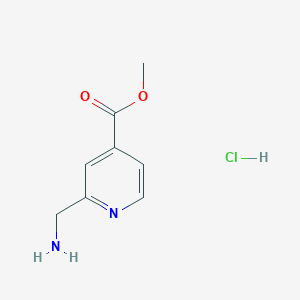
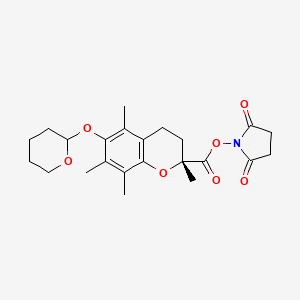
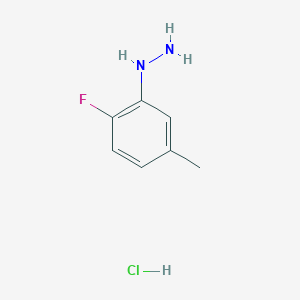
![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)
![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)
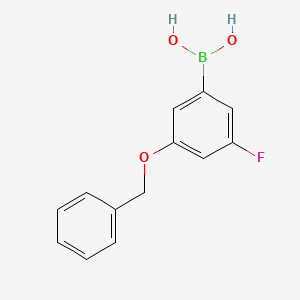
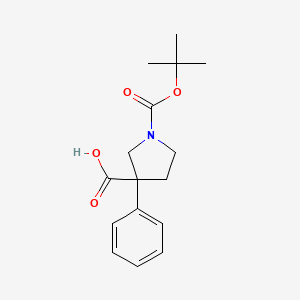
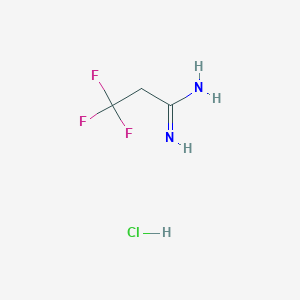
![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)
